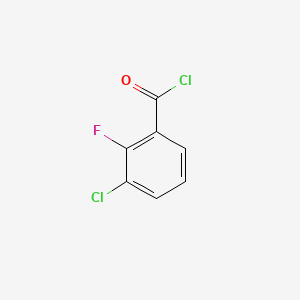

3-Chloro-2-fluorobenzoyl chloride

描述

Contextualization within Acyl Halide Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a -COCl functional group. ebsco.com They are among the most reactive derivatives of carboxylic acids, making them highly versatile reagents in chemical synthesis. ebsco.comwikipedia.org

Benzoyl chlorides are a subclass of acyl chlorides featuring a benzene (B151609) ring attached to the acyl chloride group. wikipedia.org They are fundamental reagents used for benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule. This reactivity makes them crucial intermediates in a wide range of industries. gunjalindustries.com

Key applications of benzoyl chlorides include:

Pharmaceuticals: They are instrumental in synthesizing active pharmaceutical ingredients (APIs) and their intermediates, including anesthetics, antihistamines, and anti-inflammatory drugs. gunjalindustries.comcnchemshop.com

Agrochemicals: Benzoyl chlorides are used in the manufacturing of herbicides, insecticides, and fungicides. gunjalindustries.comcnchemshop.com

Dyes and Pigments: They serve as intermediates in the production of various dyes. gunjalindustries.comguidechem.com

Polymers and Resins: They are used to produce peroxides, which act as initiators in polymer chemistry, and in the modification of polymers. wikipedia.orgbyjus.com

In the laboratory, benzoyl chlorides are standard reagents for forming esters from alcohols, amides from amines, and benzophenones via Friedel-Crafts acylation with aromatic compounds. wikipedia.orgbyjus.com

The introduction of halogen atoms onto the benzene ring of a benzoyl chloride significantly modifies its chemical properties. Halogens like chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect. mt.com This effect has several consequences for the molecule's reactivity:

Increased Electrophilicity: The electron-withdrawing nature of the halogens pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more electrophilic) and, therefore, more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride.

Altered Ring Reactivity: The halogens also influence the reactivity of the aromatic ring itself in reactions such as electrophilic aromatic substitution. They are deactivating groups but direct incoming electrophiles to the ortho and para positions. The specific substitution pattern of 3-chloro-2-fluoro creates a unique electronic environment on the ring.

Fine-Tuning of Properties: The presence of halogens can alter the physical properties of the final products, such as solubility, lipophilicity, and metabolic stability, which is particularly important in drug discovery and agrochemical development. nih.gov

Overview of Aromatic Acyl Chlorides in Contemporary Research

Aromatic acyl chlorides remain at the forefront of contemporary chemical research due to their high reactivity and versatility. Modern research often focuses on developing novel synthetic methodologies that utilize these compounds under milder and more selective conditions. nih.gov Recent advancements include their use in:

Late-Stage Functionalization: In drug discovery, the ability to modify a complex, biologically active molecule in the final steps of its synthesis is highly valuable. Aromatic acyl chlorides are used for late-stage functionalization to create analogues of potential drug candidates. nih.govnih.gov

Synthesis of High-Performance Polymers: Substituted aromatic acyl chlorides are precursors for monomers used in the synthesis of advanced polymers with specific thermal or mechanical properties. wikipedia.org

Catalysis: Research explores new catalytic systems to activate aromatic acyl chlorides for challenging transformations or to perform reactions with greater efficiency and selectivity, minimizing waste. organic-chemistry.org For instance, methods have been developed for the rapid generation of acid chlorides from carboxylic acids under mild conditions, expanding their applicability to sensitive substrates. nih.govresearchgate.net

Unique Structural Features and Their Synthetic Implications for 3-Chloro-2-fluorobenzoyl Chloride

This compound is a di-halogenated benzoyl chloride with specific structural attributes that dictate its synthetic utility. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 85345-76-2 scbt.com |

| Molecular Formula | C₇H₃Cl₂FO scbt.com |

| Molecular Weight | 193.00 g/mol scbt.com |

| Boiling Point | 202-203 °C chemicalbook.com |

| Density | 1.451 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.5370 chemicalbook.com |

The key synthetic implications of its structure arise from the ortho-fluoro and meta-chloro substitution pattern:

Enhanced Reactivity: As discussed, both halogens increase the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.

Steric and Electronic Influence: The fluorine atom at the ortho position provides significant steric hindrance around the acyl chloride group, which can be exploited to achieve selectivity in certain reactions. Electronically, the combined effects of the ortho-fluoro and meta-chloro groups create a distinct charge distribution on the aromatic ring, influencing its interactions and subsequent reactions.

Precursor for Complex Molecules: The corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, is utilized as a building block for creating active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors. ossila.com This strongly indicates that this compound is a critical intermediate in these synthetic pathways, used to form amide or ester bonds through reactions with amines or alcohols on a core molecular scaffold. ossila.com The presence of the fluorine atom can also be useful for creating probes for ¹⁹F NMR studies in metabolomics. ossila.com

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYJOUAMJITBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378583 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-76-2 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbon atom of the acyl chloride group in 3-chloro-2-fluorobenzoyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophiles, leading to nucleophilic acyl substitution reactions. libretexts.org In these reactions, a nucleophile replaces the chlorine atom of the acyl chloride. libretexts.org

Formation of Esters with Alcohols

This compound readily reacts with alcohols to form esters. This reaction, a type of nucleophilic acyl substitution, proceeds via an addition-elimination mechanism. chemguide.co.uk The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the corresponding ester. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is produced. fishersci.it

For instance, the reaction of this compound with a generic alcohol (R-OH) would proceed as follows:

ClC₆H₃(F)COCl + R-OH → ClC₆H₃(F)COOR + HCl

The rate of this reaction is influenced by the steric hindrance of the alcohol and the reaction conditions. Primary alcohols generally react more readily than secondary or tertiary alcohols.

Table 1: Examples of Esterification Reactions This table is illustrative and does not represent actual experimental data for this compound specifically, but demonstrates the general reaction.

| Alcohol | Product |

| Methanol | Methyl 3-chloro-2-fluorobenzoate |

| Ethanol | Ethyl 3-chloro-2-fluorobenzoate |

| Isopropanol | Isopropyl 3-chloro-2-fluorobenzoate |

Amidation Reactions with Amines

Similar to the formation of esters, this compound undergoes amidation reactions with primary and secondary amines to produce amides. hud.ac.uk This reaction is also a nucleophilic acyl substitution, where the amine acts as the nucleophile. fishersci.it The reaction is generally rapid and exothermic, often requiring cooling. fishersci.it A base is typically used to scavenge the HCl produced. fishersci.it

The general reaction with an amine (R-NH₂) is:

ClC₆H₃(F)COCl + R-NH₂ → ClC₆H₃(F)CONHR + HCl

The reaction conditions can be optimized to achieve high yields of the desired amide. For example, studies on similar amidation reactions have shown that the choice of solvent can play a crucial role. hud.ac.uk

Table 2: Examples of Amidation Reactions This table is illustrative and does not represent actual experimental data for this compound specifically, but demonstrates the general reaction.

| Amine | Product |

| Ammonia | 3-Chloro-2-fluorobenzamide |

| Methylamine | N-Methyl-3-chloro-2-fluorobenzamide |

| Aniline | N-Phenyl-3-chloro-2-fluorobenzamide |

Reactions with Other Nucleophiles

This compound can also react with a variety of other nucleophiles. For example, it can react with water in a hydrolysis reaction to form 3-chloro-2-fluorobenzoic acid. This reaction is generally undesirable and is avoided by carrying out reactions under anhydrous conditions. Reaction with carboxylate salts can yield anhydrides, and reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones, although this can be difficult to control and may proceed to form tertiary alcohols.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. organic-chemistry.org this compound can act as the acylating agent in this electrophilic aromatic substitution reaction. libretexts.orglibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com

Synthesis of Ketones and Other Carbonyl Compounds

In a Friedel-Crafts acylation, the Lewis acid catalyst activates the this compound by forming a complex with the chlorine atom of the acyl chloride, which then dissociates to form a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by an aromatic substrate, such as benzene (B151609) or a substituted derivative, leading to the formation of a ketone. youtube.com

The general reaction with an aromatic compound (Ar-H) is:

ClC₆H₃(F)COCl + Ar-H --(AlCl₃)--> ClC₆H₃(F)CO-Ar + HCl

This reaction is a versatile method for synthesizing a wide range of aryl ketones. organic-chemistry.org The resulting ketones can be further modified, for example, the carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. organic-chemistry.org

Influence of Halogen Substituents on Reaction Outcomes

The presence of the chloro and fluoro substituents on the benzoyl chloride ring has a significant impact on the Friedel-Crafts acylation reaction. Both halogens are deactivating groups, meaning they make the aromatic ring of the benzoyl chloride less reactive towards further electrophilic substitution. libretexts.org This is beneficial as it prevents polyacylation of the benzoyl chloride itself. libretexts.org

Hydrolysis Pathways and Stability Considerations

Like other acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to yield its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. ossila.comsigmaaldrich.com This reaction is a fundamental transformation for acyl halides.

The hydrolysis is frequently carried out under alkaline conditions, which facilitates the nucleophilic attack on the carbonyl carbon. For instance, the hydrolysis of a similar compound, 3-chloro-4-fluorobenzoyl chloride, is effectively achieved by treatment with an aqueous sodium hydroxide (B78521) solution at elevated temperatures, followed by acidification to precipitate the carboxylic acid. google.comgoogle.com A patent describing the hydrolysis of the related 2-fluoro-3-chlorobenzoyl fluoride (B91410) specifies maintaining an alkaline pH to ensure the reaction proceeds to completion. google.com

Stability Considerations: In terms of stability, acyl chlorides are generally more reactive and less stable than their corresponding acyl fluorides. researchgate.netresearchgate.net The strong carbon-fluorine bond in acyl fluorides renders them more resistant to hydrolysis and more thermally and chemically robust. beilstein-journals.orgbeilstein-journals.org This difference in stability means that acyl chlorides like this compound are more sensitive to moisture and require more careful handling to prevent unwanted hydrolysis.

Interactive Table: Hydrolysis Reaction Summary

| Reactant | Reagent | Conditions | Product |

| This compound | Water/NaOH | Alkaline, heat | 3-Chloro-2-fluorobenzoic acid |

Other Significant Organic Transformations

This compound can be converted into the corresponding 3-chloro-2-fluorobenzoyl fluoride. A highly effective method for this transformation is the phase-transfer-catalyzed halogen exchange (HALEX) reaction. thieme-connect.comthieme-connect.comorganic-chemistry.org This procedure involves vigorously stirring a biphasic mixture of the acyl chloride in an organic solvent with an aqueous solution of a fluoride source, such as potassium bifluoride (KHF2), at room temperature. thieme-connect.comthieme-connect.com

Comparative Reactivity: Acyl fluorides and acyl chlorides exhibit notable differences in their reactivity profiles. While both are effective acylating agents, acyl fluorides are generally less reactive than acyl chlorides due to the greater strength of the C-F bond compared to the C-Cl bond. researchgate.net

This moderated reactivity can be advantageous, leading to higher selectivity and fewer side reactions in certain synthetic applications. beilstein-journals.orgbeilstein-journals.org For example, in the synthesis of sterically hindered amides using powerful nucleophiles like lithium amides, acyl fluorides can give superior yields. thieme-connect.com This is because they are more likely to undergo selective nucleophilic attack at the carbonyl carbon, whereas the higher reactivity of acyl chlorides can promote competing side reactions such as ortho-metalation. thieme-connect.com The enhanced stability of acyl fluorides also makes them easier to handle and purify compared to the more moisture-sensitive acyl chlorides. beilstein-journals.org

Interactive Table: Acyl Halide Reactivity Comparison

| Property | Acyl Chloride (e.g., this compound) | Acyl Fluoride (e.g., 3-Chloro-2-fluorobenzoyl fluoride) |

| Reactivity | More reactive, sometimes less selective | Less reactive, often more selective researchgate.netthieme-connect.com |

| Stability | Less stable, sensitive to moisture | More stable, resistant to hydrolysis beilstein-journals.orgbeilstein-journals.org |

| Bond Strength | Weaker Carbon-Chlorine (C-Cl) bond | Stronger Carbon-Fluorine (C-F) bond beilstein-journals.org |

| Handling | Requires more stringent anhydrous conditions | Easier to handle and purify beilstein-journals.org |

Studies on benzoyl halides have determined the free energy barriers for internal rotation of the acyl group using dynamic NMR spectroscopy. For benzoyl fluoride and benzoyl chloride, these barriers are reported to be 7.0 and 6.4 kcal/mol, respectively. rsc.org This indicates that rotation around the C(aryl)-C(carbonyl) bond is a rapid process at room temperature. It is expected that this compound would exhibit a similarly low barrier to rotation.

Photolysis studies on other benzoyl derivatives, such as benzil, show that irradiation can lead to the cleavage of bonds and the formation of benzoyl radicals, which can then participate in subsequent reactions. nih.govresearchgate.net The specific products and pathways are highly dependent on the substituents, solvent, and presence of other reagents like oxygen. nih.gov Without specific experimental data for this compound, its precise photochemical behavior remains uncharacterized.

Applications of 3 Chloro 2 Fluorobenzoyl Chloride in Complex Molecular Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

As a reactive intermediate, 3-chloro-2-fluorobenzoyl chloride is utilized in the construction of larger molecules designed for biological applications. The general utility of related fluorinated benzoyl chlorides in producing agrochemicals like herbicides and pesticides highlights the importance of such building blocks in this industry chemimpex.com.

While substituted benzoyl chlorides are common precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, specific examples detailing the use of this compound in the direct synthesis of bioactive heterocycles like oxazinones are not extensively documented in the surveyed scientific literature.

Tyrosinase inhibitors are compounds of interest for cosmetic and pharmaceutical applications due to their role in melanin production. Although various fluorinated compounds have been investigated for this purpose, the direct application of this compound as a precursor in the synthesis of tyrosinase inhibitors is not prominently described in available research.

A significant application of the 3-chloro-2-fluorobenzoyl moiety is in the synthesis of potent enzyme inhibitors for cancer therapy. Specifically, it is a key component in the synthesis of a pyrimidine-based Aurora kinase inhibitor nih.govacs.org. Aurora kinases are crucial for cell division, and their inhibition is a target for cancer treatment mdpi.com.

In the synthesis of this inhibitor, a key intermediate, (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone, is formed nih.govacs.org. This intermediate is prepared by the reaction of this compound with (S)-3-aminopyrrolidine, where the acyl chloride reacts with the amine to form a stable amide bond. This fragment is then incorporated into the final complex molecule, which has shown potent inhibitory activity against the Aurora A enzyme nih.govacs.org. The specific substitution pattern, including the 2-fluoro and 3-chloro groups, was found to be important for the compound's biological activity nih.gov.

Additionally, the closely related compound, 3-chloro-2-fluorobenzoic acid, is explicitly cited as a building block for active pharmaceutical ingredients (APIs), particularly as Aurora A inhibitors. The acid is attached to a molecular scaffold using peptide coupling chemistry, resulting in products with high inhibitory concentrations ossila.com.

Table 1: Research Findings on a Pyrimidine-Based Aurora Kinase Inhibitor

| Compound Component | Synthetic Role | Biological Target | Resulting Activity |

|---|

Building Block for Advanced Organic Materials

The unique electronic and structural properties imparted by the fluorine and chlorine atoms make the 3-chloro-2-fluorobenzoyl moiety a candidate for inclusion in advanced materials. While direct applications of the benzoyl chloride are not detailed, its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, is used as a precursor for ligands in specialized materials ossila.com.

The carboxylic acid moiety can coordinate with metal centers, enabling its use in the formation of ligands for metal-organic frameworks (MOFs) ossila.com. MOFs are porous, crystalline materials with a wide range of applications, including gas storage and catalysis nih.gov. The properties of the MOF can be tuned by the choice of the organic ligand.

Furthermore, 3-chloro-2-fluorobenzoic acid is noted for its use as a building block in the development of liquid crystals ossila.com. The specific halogenation pattern influences the intermolecular interactions that govern the formation and properties of liquid crystal phases.

Role in the Synthesis of Fluorinated Organic Molecules

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often leading to significant enhancements in chemical, physical, and biological properties chemimpex.com. This compound serves as a valuable fluorinated building block, providing a reliable method for incorporating the 3-chloro-2-fluorophenyl group into a target molecule.

The high reactivity of the acyl chloride functional group allows it to readily form amides and esters through reactions with amines and alcohols, respectively chemimpex.com. This makes it a straightforward tool for chemists to introduce this specific fluorinated fragment. The synthesis of the previously mentioned Aurora kinase inhibitor is a prime example of this application, where the 3-chloro-2-fluorobenzoyl group is attached via an amide bond to a pyrrolidine ring, forming a key part of the final pharmacologically active molecule nih.govacs.org. This demonstrates its role in facilitating the creation of complex fluorinated compounds with enhanced performance characteristics chemimpex.com.

Table 2: Compounds Mentioned in This Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 85345-76-2 | C₇H₃Cl₂FO |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | C₇H₄ClFO₂ |

Spectroscopic Characterization and Computational Studies of 3 Chloro 2 Fluorobenzoyl Chloride

Spectroscopic Analysis Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). While specific, experimentally verified NMR data for 3-Chloro-2-fluorobenzoyl chloride is not widely published, the expected spectra can be predicted based on its structure.

¹H NMR: The ¹H NMR spectrum would show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns (splitting) of these signals would be influenced by the positions of the chloro, fluoro, and benzoyl chloride groups on the benzene (B151609) ring. Each proton would appear as a multiplet due to coupling with its neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the acid chloride. The chemical shifts would be characteristic of their electronic environments. For instance, the carbonyl carbon (C=O) would appear significantly downfield (at a higher ppm value), while the carbon atom bonded to the fluorine would show a large C-F coupling constant. chemicalbook.comnih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is particularly valuable. rsc.org It would provide information on the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the aromatic ring, and its chemical shift would be indicative of the electronic effects of the adjacent chloro and benzoyl chloride substituents. colorado.edu The coupling of the fluorine atom with nearby protons (H-F coupling) would also provide structural information. Studies on related fluorinated compounds, such as 3-chloro-2-fluorobenzoic acid, utilize ¹⁹F NMR for identification and quantification in various applications. ossila.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration in an acid chloride, typically found in the region of 1750-1815 cm⁻¹. Other significant peaks would include C-Cl stretching, C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations. nist.gov While a specific spectrum for this compound is not readily available, data for the related compound 3-fluorobenzoyl chloride shows characteristic IR absorptions. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. Like IR, a key feature would be the carbonyl stretch. Data for isomers like 2-fluorobenzoyl chloride and other related molecules are available and used for structural analysis. nih.govnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₃Cl₂FO, with a molecular weight of approximately 193.00 g/mol . scbt.comsigmaaldrich.com The monoisotopic mass is 191.9545 Da. uni.lu Due to the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Predicted mass spectrometry data indicates the m/z values for various adducts, which are useful for identifying the compound in complex mixtures. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.96178 |

| [M+Na]⁺ | 214.94372 |

| [M-H]⁻ | 190.94722 |

This table is based on predicted data. uni.lu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide exact bond lengths, bond angles, and conformational details.

Currently, there are no published crystal structures for this compound in major crystallographic databases. However, structural studies have been performed on its isomers, such as 2-fluorobenzoyl chloride and 3-fluorobenzoyl chloride. nih.govnih.gov These studies reveal detailed information about their molecular geometry and intermolecular interactions in the solid state. For example, the crystal structure of 3-fluorobenzoyl chloride has been determined to have a P 1 21/n 1 space group. nih.gov A crystallographic analysis of this compound would similarly provide invaluable data on its molecular conformation and packing in the crystal lattice.

Theoretical and Computational Chemistry

In conjunction with experimental techniques, theoretical and computational methods are employed to gain deeper insight into the molecular properties of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling molecular properties. These calculations can predict molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties like the distribution of electron density and the energies of molecular orbitals.

Studies on similar molecules, such as 3-halopyridines and other substituted benzenes, have successfully used DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) to investigate optimized molecular structures, thermochemical properties, and the effects of solvents on vibrational frequencies. researchgate.net Such computational studies can:

Optimize the molecular geometry to find the most stable conformation.

Calculate the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

While specific computational studies dedicated to this compound are not prominent in the literature, the established methodologies are fully applicable and would be essential for a comprehensive characterization of its electronic structure and reactivity. researchgate.net

Conformational Analysis (e.g., anti and gauche conformers)

The conformational landscape of benzoyl chlorides is largely dictated by the rotation around the single bond connecting the phenyl ring to the carbonyl carbon. For ortho-substituted derivatives, this rotation gives rise to distinct conformers. In the case of this compound, the presence of the fluorine atom at the ortho position is the dominant factor in determining the orientation of the acyl chloride group.

Computational and gas electron diffraction studies on analogous 2-halobenzoyl chlorides have consistently shown the existence of two stable, non-planar conformers: anti and gauche sintef.no.

Anti-conformer: The C=O bond is oriented away from the ortho-halogen substituent. This conformation is generally found to be the most stable, or lowest in energy.

Gauche-conformer: The C=O bond is positioned closer to the ortho-halogen substituent.

For 2-fluorobenzoyl chloride, a close structural analog, the anti conformer is the lower energy form sintef.no. It is expected that this compound would exhibit similar conformational behavior, with the equilibrium favoring the anti structure where the carbonyl group is directed away from the ortho-fluorine atom. The chlorine atom at the meta-position (position 3) exerts a lesser steric and electronic influence on this rotational barrier compared to the ortho-substituent. Increasing the size of the ortho-halogen has been shown to increase the contribution of the gauche conformer, but fluorine's small size favors a more dominant anti population sintef.no.

Table 1: Predicted Conformational Properties of this compound Based on Analogous Compounds

| Property | Anti-Conformer | Gauche-Conformer |

| Relative Energy | Most Stable | Higher Energy |

| Dihedral Angle (F-C2-C(O)-Cl) | ~180° | ~60° |

| Expected Population | Major | Minor |

This table is illustrative and based on trends observed in related 2-halobenzoyl chlorides.

Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical calculations are a powerful means of predicting spectroscopic data, which can then be compared with experimental results for structural validation. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio Hartree-Fock (HF) calculations are commonly employed for this purpose nih.gov.

The process involves optimizing the molecular geometry of the stable conformers of this compound and then performing a vibrational frequency calculation. This yields a set of theoretical harmonic vibrational frequencies corresponding to specific molecular motions (e.g., C=O stretch, C-Cl stretch, ring modes). These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra nih.gov. Such analyses are crucial for assigning the absorption bands in an experimental spectrum to their corresponding molecular vibrations.

Beyond spectroscopy, these computational models can predict reaction pathways by mapping the potential energy surface. This allows for the calculation of activation energies for various reactions, such as nucleophilic acyl substitution, providing insight into the molecule's reactivity and the mechanisms it is likely to undergo.

Table 2: Representative Comparison of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled B3LYP) | Typical Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | ~1770 - 1795 | ~1775 - 1800 |

| Aromatic C=C Stretch | ~1580 - 1610 | ~1585 - 1615 |

| C-F Stretch | ~1230 - 1270 | ~1235 - 1275 |

| C(O)-Cl Stretch | ~850 - 880 | ~855 - 885 |

This table presents typical wavenumber ranges for the specified functional groups. Precise values require specific calculations for this compound.

Investigation of Delocalization Effects on Acyl Chloride Stability

The stability of the acyl chloride functional group is influenced by the electronic environment of the entire molecule, including delocalization and hyperconjugative effects. Natural Bond Orbital (NBO) analysis is a computational method used to investigate these electron-donating and -accepting interactions within a molecule diva-portal.org.

NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that represent classical bonding concepts (lone pairs, bonds). It then calculates the energetic stabilization resulting from interactions between filled "donor" orbitals (like a lone pair on fluorine or chlorine, or a C=C π-bond in the ring) and empty "acceptor" orbitals (like the antibonding σ* or π* orbitals of the carbonyl group).

For this compound, key interactions would include:

p(F) → π(C=C):* Delocalization of a lone pair from the fluorine atom into the π-system of the benzene ring.

p(Cl) → π(C=C):* Delocalization of a lone pair from the chlorine atom into the ring.

π(C=C) → π(C=O):* Conjugation between the aromatic ring and the carbonyl group, which enhances stability.

p(O) → σ(C-Cl):* A hyperconjugative interaction that can influence the reactivity of the C(O)-Cl bond.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its importance. A higher E(2) value indicates a stronger delocalization effect, which generally contributes to greater molecular stability.

Table 3: Illustrative NBO Analysis of Key Delocalization Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| π (C1=C2) | π* (C=O) | High | π-conjugation |

| LP (F) | σ* (C2-C3) | Moderate | Hyperconjugation |

| LP (Cl on ring) | π* (C3=C4) | Moderate | π-delocalization |

| LP (O) | σ* (C(O)-Cl) | Low to Moderate | Hyperconjugation |

This table is illustrative. The magnitude of E(2) values depends on the specific geometry and computational level of theory.

Environmental and Safety Considerations in Research and Development

Handling and Storage of Corrosive Acyl Chlorides

3-Chloro-2-fluorobenzoyl chloride is classified as a corrosive and flammable liquid, requiring specific handling and storage procedures. sigmaaldrich.com

Personal Protective Equipment (PPE): The corrosive nature of acyl chlorides demands comprehensive PPE. rlsdhamal.combasf.com This includes:

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against vapors and accidental splashes, which can cause severe eye damage. basf.comfishersci.combrandeis.edu

Skin Protection: Impervious gloves, such as nitrile or Viton, and a lab coat or chemical-resistant apron are necessary to prevent skin contact. brandeis.eduwsu.edu For extensive handling, a full corrosion-resistant suit may be required. rlsdhamal.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of corrosive vapors. safeti.com If exposure to high vapor concentrations is possible, a respirator with a suitable filter (e.g., type ABEK) should be used. rlsdhamal.comsigmaaldrich.com

Storage: Proper storage is crucial to prevent accidents and maintain the compound's integrity.

Containers: The compound should be stored in its original, tightly sealed, and properly labeled container. wsu.edutcichemicals.com The container must be corrosion-resistant. tcichemicals.com

Location: Storage should be in a cool, dry, and well-ventilated area designated for corrosive materials, away from heat, sparks, and open flames. fishersci.comfishersci.com It should be segregated from incompatible materials such as strong bases, alcohols, and oxidizing agents. fishersci.comwsu.edu Storage above eye level is not recommended to prevent accidental spillage. brandeis.edu

Environment: A closed handling and storage environment is recommended to control emissions, often incorporating a caustic scrubber for vent lines. basf.com

Emergency Preparedness:

Spills: In case of a small spill, it should be absorbed with an inert material like sand or silica (B1680970) gel and placed in a suitable, closed container for disposal. fishersci.com For larger spills, the area should be evacuated. fishersci.com

First Aid: Emergency eyewash stations and safety showers must be readily accessible. basf.comfishersci.com In case of contact, immediate and prolonged washing with water is critical, and contaminated clothing should be removed. rlsdhamal.comfishersci.com Medical attention should be sought immediately. fishersci.com

| Aspect | Guideline | Rationale | References |

|---|---|---|---|

| Personal Protective Equipment | Wear chemical splash goggles, face shield, impervious gloves (nitrile or Viton), and a lab coat. Use a respirator with an appropriate filter in a fume hood. | To protect against corrosive vapors and accidental splashes that can cause severe skin and eye damage. | rlsdhamal.comsigmaaldrich.combasf.comfishersci.combrandeis.eduwsu.edu |

| Storage Containers | Store in original, tightly sealed, corrosion-resistant, and properly labeled containers. | To prevent leaks, reactions, and misidentification. | wsu.edutcichemicals.com |

| Storage Location | A cool, dry, well-ventilated area designated for corrosives, away from heat and incompatible materials (bases, alcohols, oxidizers). Do not store above eye level. | To prevent accidental ignition, dangerous reactions, and spillage. | fishersci.combrandeis.edufishersci.com |

| Emergency Procedures | Have spill kits with inert absorbent material readily available. Ensure easy access to emergency eyewash stations and safety showers. | For prompt and effective response to spills and accidental exposures. | basf.comfishersci.comfishersci.com |

Byproduct Management (e.g., HCl Gas)

The synthesis and reactions of this compound often generate hydrogen chloride (HCl) gas as a byproduct. sglcarbon.com HCl is a corrosive and toxic gas that requires careful management. wikipedia.org

Capture and Neutralization:

Scrubbers: A common method for managing HCl gas is to use a caustic scrubber tower. basf.com The gas is passed through a solution, typically with a pH maintained between 9 and 12, to neutralize the acidic HCl gas before venting to the atmosphere. basf.com

Absorption: HCl gas can be absorbed in water to produce hydrochloric acid. wikipedia.orgrewinz.com This can be done through processes like isothermal or adiabatic absorption, which can recover the HCl in a liquid form for potential reuse or easier neutralization. rewinz.com Patent literature describes methods where HCl gas is absorbed into a dilute hydrochloric acid solution, which can then be used in other process steps. google.com

Process Optimization:

Some industrial processes are designed to utilize the exothermic nature of HCl production. rewinz.com For instance, in HCl synthesis units, the heat generated from the reaction of hydrogen and chlorine can be recovered. sglcarbon.comrewinz.com

In some patented methods for purifying byproduct HCl, a small amount of water is injected into the gas stream, which is then cooled to remove impurities. google.com

Advanced Waste Disposal Protocols for Halogenated Compounds

As a halogenated organic compound, this compound and its associated waste streams require specialized disposal protocols to prevent environmental contamination. wsu.edubucknell.edu

Segregation and Collection:

Halogenated organic wastes must be segregated from non-halogenated organic wastes and aqueous wastes. bucknell.eduhazardouswasteexperts.com This is because the disposal methods for each category are different, and mixing them can complicate the treatment process and increase costs. hazardouswasteexperts.com

Waste should be collected in clearly labeled, compatible containers. wsu.edubucknell.edu For halogenated solvents, polyethylene (B3416737) containers are often recommended as metal containers can be corroded by the acids that may form. wsu.edu

Treatment and Disposal Technologies:

Incineration: High-temperature incineration in a permitted hazardous waste facility is a common disposal method for halogenated organic compounds. bucknell.eduepa.gov These incinerators are equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion. epa.gov

Dechlorination: Chemical dechlorination processes can be used to remove chlorine atoms from the organic molecule, rendering it less toxic. epa.gov

Other Technologies: Other advanced treatment technologies for halogenated organic wastes include wet air oxidation, molten salt oxidation, and pyrolysis. epa.gov

Regulatory Compliance:

Future Research Directions for 3 Chloro 2 Fluorobenzoyl Chloride

Development of Greener Synthetic Routes

The traditional synthesis of benzoyl chlorides often involves the use of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant amounts of toxic byproducts. Future research should prioritize the development of more environmentally benign and sustainable methods for the production of 3-Chloro-2-fluorobenzoyl chloride.

One promising avenue is the exploration of catalytic methods that avoid stoichiometric inorganic waste. For instance, the development of catalytic systems for the direct chlorination of 3-chloro-2-fluorobenzoic acid using safer chlorine sources would be a significant advancement. A patent describing the preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride via a fluorine substitution reaction followed by hydrolysis suggests that investigating alternative halogen exchange reactions could also lead to greener routes. google.com

Furthermore, the principles of process intensification, such as the use of continuous flow reactors, could offer substantial benefits. Flow chemistry can enhance reaction safety, improve heat and mass transfer, and allow for the in-situ generation and consumption of hazardous intermediates, thereby minimizing their accumulation. figshare.com Research into a continuous flow process for the synthesis of this compound, potentially starting from a more readily available precursor, would align with the goals of green chemistry.

Exploration of Novel Catalytic Transformations

The reactivity of the acyl chloride group makes this compound a prime candidate for a variety of catalytic cross-coupling reactions. While traditional applications involve acylation reactions, future research should focus on novel transformations that expand its synthetic utility.

A particularly exciting area is the exploration of decarbonylative cross-coupling reactions . Recent advancements have shown that palladium catalysts can effectively promote the coupling of aroyl chlorides with various nucleophiles, with the concurrent loss of carbon monoxide. figshare.comnih.govnih.govrsc.org Investigating the decarbonylative coupling of this compound with boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling) could provide direct access to a range of valuable 3-chloro-2-fluoro-substituted biaryls and other complex aromatic structures. A one-pot process involving decarbonylative chlorination followed by an in-situ cross-coupling reaction using a single palladium catalyst has been reported for other aroyl chlorides and represents a highly efficient strategy to explore for this specific compound. figshare.comnih.gov

Moreover, the development of catalytic systems for the chemoselective coupling at the C-Cl or C-F bonds of the aromatic ring, while preserving the acyl chloride functionality, would be a significant achievement. Nickel-catalyzed cross-coupling reactions have shown promise in activating C-F bonds, and exploring such reactions with this compound could open up new avenues for late-stage functionalization. beilstein-journals.org

Expansion of Applications in Drug Discovery and Material Science

The unique electronic and steric properties conferred by the chlorine and fluorine substituents make this compound an attractive building block for the synthesis of high-value molecules in drug discovery and material science.

In the realm of drug discovery , the corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, has already been utilized as a building block for the synthesis of active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors. ossila.com This strongly suggests that this compound, as a more reactive derivative, could be a key intermediate in the synthesis of a wider range of biologically active compounds. Future research should focus on its incorporation into novel scaffolds for various therapeutic targets. The introduction of fluorinated substituents is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.govnih.gov

In material science , the incorporation of fluorine atoms can significantly enhance the thermal stability and chemical resistance of polymers. Research into the use of this compound as a monomer or co-monomer in the synthesis of specialty polymers, such as polyamides, polyesters, or polybenzoxazoles, is a promising direction. Such materials could find applications in high-performance electronics, aerospace, or as advanced coatings. Additionally, the synthesis of fluorinated liquid crystals containing the 3-chloro-2-fluorobenzoyl moiety could lead to new materials with tailored electro-optical properties for advanced display technologies. nih.gov The related carboxylic acid has also been identified as a precursor for ligands in metal-organic frameworks (MOFs), indicating another potential application area for the benzoyl chloride derivative. ossila.com

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay of the electronic effects of the chloro and fluoro substituents and their steric influence on the reactivity of the acyl chloride group warrants detailed investigation.

Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions. For example, kinetic studies on the solvolysis and aminolysis of this compound, compared to other substituted benzoyl chlorides, can provide valuable data on its relative reactivity. Studies on the solvolysis of benzoyl chlorides in microemulsions have shown that the reaction mechanism can shift from associative to dissociative depending on the substituents and the reaction medium, a phenomenon that should be investigated for this specific compound. nih.govhkr.se

Computational studies , such as Density Functional Theory (DFT) calculations, can be employed to model transition states and reaction pathways for its various transformations, including Friedel-Crafts acylation and catalytic cross-coupling reactions. nih.gov This can provide insights into the regioselectivity of its reactions and help in the rational design of catalysts and reaction conditions. Understanding the mechanism of decarbonylative processes, for instance, is key to controlling the selectivity between decarbonylative coupling and direct acylation. nih.gov

常见问题

Q. What are the standard synthetic routes for 3-chloro-2-fluorobenzoyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorination of 3-chloro-2-fluorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions. Reaction optimization includes temperature control (70–80°C), stoichiometric excess of SOCl₂ (1.5–2.0 equivalents), and catalyst-free conditions to minimize side reactions. Post-reaction, excess SOCl₂ is removed via distillation under reduced pressure . Purity is confirmed by GC-MS or ¹⁹F NMR to detect residual starting materials or byproducts .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbon (δ 165–170 ppm).

- FT-IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl/F vibrations (700–800 cm⁻¹).

- Elemental Analysis : Matches theoretical values for C₇H₃Cl₂FO (C: 43.57%, Cl: 36.72%) .

- Boiling Point : 202–203°C under standard pressure .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and nitrile gloves to avoid inhalation or skin contact.

- Immediate neutralization of spills with sodium bicarbonate to mitigate corrosive effects.

- Storage in moisture-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Which precursors are commonly used to synthesize this compound?

- 3-Chloro-2-fluorobenzoic acid : Direct precursor via SOCl₂-mediated chlorination .

- 3-Chloro-2-fluorobenzaldehyde : Oxidized to the benzoic acid intermediate before chlorination .

Q. How does moisture affect the stability of this compound?

Hydrolysis occurs rapidly in aqueous environments, forming 3-chloro-2-fluorobenzoic acid and HCl. Stability is maintained by storing the compound under anhydrous conditions (e.g., molecular sieves) and avoiding exposure to humid air .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted benzoyl chlorides like this compound?

Regioselectivity in chlorination is influenced by electronic effects of substituents. For this compound, the fluorine atom at the 2-position directs electrophilic chlorination to the meta position via its strong electron-withdrawing effect. Computational modeling (DFT) predicts activation barriers for competing pathways, aiding in solvent/catalyst selection .

Q. What analytical methods resolve contradictions in reported purity or spectral data for this compound?

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., hydrolyzed acid).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 193.01) and isotopic Cl/F patterns. Discrepancies in literature melting points may arise from polymorphic forms or hygroscopicity, necessitating controlled drying protocols .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates partial charges on the carbonyl carbon and evaluates leaving group stability. Fluorine’s inductive effect increases electrophilicity at the carbonyl, while steric hindrance from chlorine affects reaction rates with bulky nucleophiles. Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled to optimize reaction kinetics .

Q. What strategies mitigate byproduct formation during coupling reactions involving this compound?

- Low-Temperature Reactions : Reduce side reactions (e.g., Fries rearrangement) during amide or ester formation.

- Catalytic DMAP : Accelerates acylation, minimizing prolonged exposure to reactive intermediates.

- In Situ Monitoring : FT-IR tracks carbonyl consumption to terminate reactions at optimal conversion .

Q. How do structural modifications (e.g., substituent position) alter the physicochemical properties of this compound derivatives?

Comparative studies with isomers (e.g., 2-chloro-5-fluorobenzoyl chloride) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。